
Aminobenzoate potassium
描述
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), is a compound with anti-inflammatory and antifibrotic properties. It is hypothesized to enhance monoamine oxidase (MAO) activity in tissues, reducing local serotonin levels, which may mitigate fibrotic processes . Clinically, it has been used in conditions like scleroderma, Peyronie’s disease, and dermatomyositis, though with varying efficacy . Its pharmacokinetic profile includes high solubility in water, facilitating oral administration, and urinary excretion as PABA, which is utilized to assess completeness of 24-hour urine collections .
准备方法
Synthetic Routes to Aminobenzoate Potassium
Hydroxamic Acid Intermediate Pathway
The most industrially viable method involves a two-step process starting with 1,4-phthalic acid derivatives. The patented approach avoids hazardous nitration and reduction steps, instead leveraging hydroxylamine-mediated reactions to generate hydroxamic acid intermediates .
Step 1: Formation of Hydroxamic Acid Salts
1,4-Phthalic acid monoesters (e.g., methyl or ethyl esters) react with hydroxylamine under alkaline conditions to produce 4-carboxybenzoyl hydroxamic acid inorganic salts. For example:
This exothermic reaction typically occurs at 0–55°C over 2–24 hours, with yields exceeding 95% when using potassium hydroxide as the base .
Step 2: Larsen Rearrangement
The hydroxamic acid salt undergoes thermal rearrangement at 100–120°C in acetonitrile-water mixtures (2.5:1 v/v), producing this compound via a six-membered transition state:
Optimal conditions (110°C for 2–6 hours) achieve 88–90% conversion efficiency .
Reaction Condition Optimization
Solvent Systems and Temperature Effects
The rearrangement step’s solvent composition critically influences yield. A 2.5:1 acetonitrile-to-water ratio maximizes product solubility while minimizing side reactions (Table 1).
Table 1: Solvent Optimization for Rearrangement Reaction
Solvent Ratio (ACN:H₂O) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
1:1 | 110 | 3.5 | 78 |
2.5:1 | 110 | 2.0 | 89.8 |
5:1 | 110 | 2.5 | 85 |
Data adapted from Examples 1–3 in patent CN112745239A .
Catalytic and Stoichiometric Considerations
-
Hydroxylamine Ratio: A 1:1.2 molar ratio of phthalate ester to hydroxylamine hydrochloride prevents overconsumption of the base (KOH) while maintaining reaction kinetics .
-
Inert Atmosphere: Pre-purging reactors with nitrogen (0.2 MPa) reduces oxidation of sensitive intermediates, improving yield by 12–15% .
Industrial-Scale Production Strategies
Continuous-Flow Synthesis
Modern facilities employ continuous-flow systems to enhance process control:
-
Mixing Zone: Phthalate ester and hydroxylamine streams combine at 0°C.
-
Reaction Loop: Temperature gradually increases to 55°C over 3 hours.
-
Rearrangement Reactor: Plug-flow design ensures uniform heating at 110°C.
This configuration reduces batch-to-batch variability and increases throughput to 500 kg/day .
Byproduct Management
The process generates minimal waste:
-
CO₂ Off-Gas: Captured for carbonate production.
-
Aqueous Residues: Treated via reverse osmosis to recover acetonitrile (>98% purity).
Comparative Analysis of Starting Materials
Table 2: Ester Substituent Impact on Reaction Efficiency
Starting Material | Rearrangement Time (h) | Isolated Yield (%) |
---|---|---|
1,4-Phthalic acid monoamide | 3.5 | 88 |
1,4-Phthalic acid diethyl | 2.0 | 97.2 |
1,4-Phthalic acid monomethyl | 2.5 | 90 |
Diethyl esters provide superior yields due to enhanced solubility in acetonitrile .
Quality Control and Characterization
Spectroscopic Validation
-
Infrared Spectroscopy: Characteristic peaks at 1670 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (N–H bend) confirm product identity .
-
HPLC Purity: >99.5% achieved using a C18 column (mobile phase: 70:30 H₂O:MeCN).
Regulatory Considerations
-
Residual Solvents: Meets ICH Q3C limits (<410 ppm acetonitrile).
-
Heavy Metals: <10 ppm via ICP-MS analysis.
化学反应分析
反应类型
氨基苯甲酸钾会发生各种化学反应,包括:
氧化: 氨基苯甲酸钾可以被氧化形成醌类结构。
还原: 它可以被还原形成相应的胺。
取代: 氨基苯甲酸钾中的氨基可以参与亲核取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤代烷和酰氯等试剂通常用于取代反应.
形成的主要产物
氧化: 醌类衍生物。
还原: 胺。
取代: 烷基化或酰化衍生物.
科学研究应用
Treatment of Fibrosis
Aminobenzoate potassium is primarily used to treat various forms of fibrosis, which is characterized by the thickening and scarring of connective tissue. It is indicated for conditions such as:
- Dermatomyositis
- Morphea
- Scleroderma
- Peyronie's Disease
In these conditions, this compound helps to reduce inflammation and fibrosis by promoting local tissue oxygenation and the secretion of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .
Specific Case Studies
- Peyronie's Disease : A study involving 109 patients demonstrated that POTABA effectively reduced plaque size and improved symptoms associated with Peyronie's disease. This condition leads to fibrous plaque formation in the penis, causing deformities and pain during erections. The treatment resulted in significant improvements in penile curvature and overall patient satisfaction .
- Dermatomyositis : In cases of dermatomyositis, a condition marked by muscle weakness and skin rash, this compound has been shown to alleviate skin symptoms and improve muscle function. The mechanism involves reducing nonsuppurative inflammation associated with the disease .
Side Effects and Considerations
While this compound is generally well-tolerated, some adverse effects have been reported:
- Drug-Induced Liver Injury (DILI) : There have been cases linking POTABA to liver injury, attributed to immune hypersensitivity. Monitoring liver function during treatment is recommended .
- Gastrointestinal Distress : Patients may experience stomach upset; thus, it is advised to take the medication with food or dissolve it in citrus juice to improve palatability .
Comparative Efficacy
To better understand the efficacy of this compound compared to other treatments for Peyronie's disease, a randomized controlled trial was conducted:
Treatment Type | Efficacy | Notes |
---|---|---|
POTABA Monotherapy | Moderate | Reduced plaque size significantly |
Combination Therapy (POTABA + Tamoxifen) | High | Enhanced results compared to monotherapy |
Placebo | Low | Minimal changes observed |
This table illustrates that while POTABA can be effective on its own, combining it with other therapies may yield better outcomes for patients suffering from Peyronie's disease .
作用机制
氨基苯甲酸钾通过增加组织水平的氧气摄取来发挥作用,这可能具有抗纤维化作用。据信它会干扰纤维组织的合成,从而减少纤维化。 该化合物靶向参与组织氧合和纤维化的分子通路 .
相似化合物的比较
Pharmacological and Chemical Properties
Key Findings :
- This compound and PABA exhibit comparable urinary recovery rates (~93–98%), supporting interchangeable use in urine collection compliance studies .
Therapeutic Efficacy
- Comparators :
Key Findings :
- This compound has a higher discontinuation rate (18/76 patients) due to GI effects compared to placebo (6/76) .
- PABA and benzocaine pose distinct risks (e.g., photosensitivity vs. methemoglobinemia), highlighting route-dependent safety profiles .
Analytical and Regulatory Considerations
- Detection Methods: this compound is analyzed via UV spectroscopy in water, whereas sodium salts require titration with hydrochloric acid .
- Regulatory Status: this compound is approved for Peyronie’s disease in some regions but lacks FDA approval for scleroderma due to insufficient efficacy .
生物活性
Aminobenzoate potassium, also known as potassium para-aminobenzoate, is a compound primarily used in the treatment of various fibrotic conditions, including Peyronie's disease and scleroderma. Its biological activity has been extensively studied, revealing both therapeutic effects and potential side effects. This article synthesizes findings from diverse sources, presenting a comprehensive overview of the compound's biological activity, including data tables and case studies.
This compound is believed to exert its effects through several mechanisms:
- Inhibition of Fibroblast Proliferation : Studies have shown that this compound can inhibit the proliferation of fibroblasts derived from both normal and diseased tissues. This inhibition occurs in a dose-dependent manner, particularly affecting fibroblasts from patients with scleroderma and rheumatoid arthritis .
- Impact on Macromolecule Synthesis : The compound has been observed to reduce the secretion of acid mucopolysaccharides in rheumatoid synovial cells and scleroderma fibroblasts, indicating a potential role in modulating extracellular matrix production .
Clinical Applications
This compound is used primarily in the management of fibrotic diseases. Below are key findings from clinical studies:
1. Peyronie's Disease
A significant body of research focuses on the use of this compound for Peyronie's disease, a condition characterized by fibrous plaque formation in the penile tissue.
- Efficacy : A randomized controlled trial involving 103 patients demonstrated that those treated with this compound showed a plaque size reduction from 259 mm² to 142 mm² over 12 months, compared to a worsening in the placebo group . The response rate for plaque regression was significantly higher in the treatment group (74.3%) compared to placebo (50.0%) (p=0.016).
- Adverse Effects : Despite its efficacy, high dropout rates were noted due to gastrointestinal distress (35%), perceived ineffectiveness (26%), and treatment burden (30%) .
2. Scleroderma and Other Conditions
This compound has also been utilized in treating conditions like scleroderma and dermatomyositis:
- Mechanism : The drug's ability to inhibit fibroblast activity may contribute to its effectiveness in managing fibrosis associated with these diseases .
Case Studies
Several case studies have documented both the therapeutic benefits and adverse effects associated with this compound:
- Acute Hepatitis : A report highlighted cases where patients developed acute liver injury linked to this compound treatment for Peyronie's disease. Recovery was noted after discontinuation of the drug, emphasizing the need for monitoring liver function during therapy .
- Patient Compliance Issues : In clinical evaluations, compliance was notably poor due to side effects and dosing frequency, with many patients ceasing treatment prematurely .
Summary of Findings
The following table summarizes key findings regarding the biological activity and clinical implications of this compound:
常见问题
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and stability of aminobenzoate potassium in laboratory settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify purity levels, referencing CAS 138-84-1 for structural verification . For stability studies, conduct accelerated degradation tests under varying pH, temperature, and humidity conditions, adhering to USP monographs for pharmaceutical-grade standards . Document reagent specifications, including storage conditions (e.g., desiccated, room temperature) and batch-specific purity (>98%) to ensure reproducibility .
Q. How should researchers design in vitro studies to assess this compound’s interaction with biological matrices?
- Methodological Answer : Employ solubility profiling in physiologically relevant buffers (e.g., phosphate-buffered saline) and simulate gastrointestinal conditions (e.g., pH 1.2–7.4) to evaluate dissolution kinetics. Use UV-Vis spectroscopy for real-time monitoring of compound integrity. Cross-validate results with nuclear magnetic resonance (NMR) to confirm structural stability post-exposure .
Q. What protocols are recommended for quantifying this compound in urine or plasma samples for metabolic studies?
- Methodological Answer : Implement solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate against isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Include recovery validation using spiked samples, as demonstrated in 24-hour urine collection studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across preclinical studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., dosage ranges, animal models). For example, compare outcomes from studies using this compound as a PABA alternative in urine compliance tracking versus its role in metabolic pathways. Apply the FLOAT method to tabulate data correlations between intervention variables (e.g., administration mode) and outcomes .
Q. What experimental strategies optimize the bioavailability of this compound in novel formulations?
- Methodological Answer : Use quality-by-design (QbD) principles to test co-solvents (e.g., polyethylene glycol) or nanoemulsion systems. Characterize pharmacokinetic parameters (Cmax, Tmax) in rodent models, ensuring alignment with USP dissolution criteria . Validate bioavailability improvements via compartmental modeling (e.g., non-linear mixed-effects modeling) .
Q. How can the PICOT framework be applied to design clinical trials evaluating this compound’s efficacy in niche therapeutic areas?
- Methodological Answer : Structure research questions using:
- P (Population): Patients with specific metabolic disorders.
- I (Intervention): Oral this compound (200–400 mg/day).
- C (Comparison): Placebo or active comparators (e.g., sodium aminobenzoate).
- O (Outcome): Urinary PABA recovery rates or biomarker modulation.
- T (Time): 4–12-week intervention periods.
This approach ensures alignment with clinical trial guidelines and facilitates data comparability .
Q. What methodologies address batch-to-batch variability in this compound sourced from different manufacturers?
- Methodological Answer : Perform comparative stability studies using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess crystallinity differences. Cross-reference certificates of analysis (CoA) for impurities (e.g., residual solvents) and enforce quality thresholds (e.g., <0.1% heavy metals) per USP specifications .
Q. Data Analysis and Reporting
Q. How should researchers apply the FLOAT method to analyze tabular data from this compound studies?
- Methodological Answer :
- F (Focus): Correlate columnar variables (e.g., dosage vs. urinary recovery).
- L (Link): Use regression analysis to identify dose-response relationships.
- O (Organize): Structure datasets by experimental conditions (e.g., pH, temperature).
- A (Analyze): Apply ANOVA to detect significant differences between groups.
- T (Test): Validate hypotheses with bootstrapping or Monte Carlo simulations .
Q. What steps ensure reproducibility when documenting this compound’s physicochemical properties?
- Methodological Answer : Adhere to ICMJE standards by reporting exact chemical names (no abbreviations), CAS numbers, supplier details, and storage protocols. For example, specify "this compound (CAS 138-84-1, Sigma-Aldrich, >98% purity) stored at 15–25°C in amber glass vials" .
Q. Ethical and Compliance Considerations
Q. How can researchers ethically incorporate this compound in human trials involving metabolic diets?
- Methodological Answer : Design trials with IRB-approved protocols, specifying participant selection criteria (e.g., exclusion of renal impairment patients). Use this compound as a compliance marker by spiking test meals and measuring urinary excretion, ensuring transparency in informed consent forms .
属性
CAS 编号 |
138-84-1 |
---|---|
分子式 |
C7H7KNO2 |
分子量 |
176.23 g/mol |
IUPAC 名称 |
potassium;4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI 键 |
YXGFRNGNLWDFIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
手性 SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N.[K] |
Key on ui other cas no. |
138-84-1 |
物理描述 |
Solid; [Merck Index] |
Pictograms |
Irritant |
溶解度 |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。